molecular formula C15H13Cl2NO4S B2872209 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid CAS No. 380341-83-3

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B2872209
CAS No.: 380341-83-3
M. Wt: 374.23
InChI Key: CORSFTBSWCQVSQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid involves several steps. One common method includes the reaction of 2,4-dichlorobenzoic acid with ethyl phenyl sulfamoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the sulfonyl and carboxyl groups, which can form hydrogen bonds and electrostatic interactions with the target molecules . The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-2-18(10-6-4-3-5-7-10)23(21,22)14-8-11(15(19)20)12(16)9-13(14)17/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORSFTBSWCQVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380341-83-3
Record name 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid
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